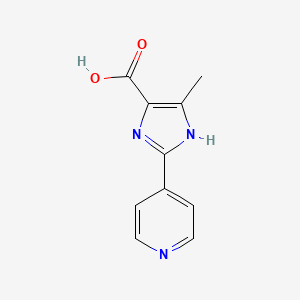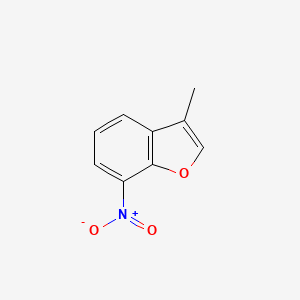![molecular formula C28H36Cl2N6O5 B13702924 Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-D]pyrimidine structure, followed by the introduction of the 2,6-dichloro-3,5-dimethoxyphenyl group. Subsequent steps include the addition of the methylamino group and the formation of the piperazine ring. The final step involves the attachment of the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols
科学的研究の応用
Chemistry
In chemistry, tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins, nucleic acids, and lipids. Researchers may investigate its binding affinity, specificity, and potential effects on biological pathways.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. This could include its use as a drug candidate for the treatment of various diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In industry, this compound may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a catalyst or reagent in various industrial processes.
作用機序
The mechanism of action of tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
類似化合物との比較
Similar Compounds
Similar compounds to tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate include other pyrido[2,3-D]pyrimidine derivatives, as well as compounds containing piperazine rings and tert-butyl carboxylate groups. Examples include:
- 4-(3-(6-(2,6-dichlorophenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate
- 4-(3-(6-(2,6-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
特性
分子式 |
C28H36Cl2N6O5 |
|---|---|
分子量 |
607.5 g/mol |
IUPAC名 |
tert-butyl 4-[3-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-d]pyrimidin-8-yl]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H36Cl2N6O5/c1-28(2,3)41-27(38)35-12-10-34(11-13-35)8-7-9-36-24-17(16-32-26(31-4)33-24)14-18(25(36)37)21-22(29)19(39-5)15-20(40-6)23(21)30/h14-16H,7-13H2,1-6H3,(H,31,32,33) |
InChIキー |
JIOSVGVELIAEQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C3=NC(=NC=C3C=C(C2=O)C4=C(C(=CC(=C4Cl)OC)OC)Cl)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


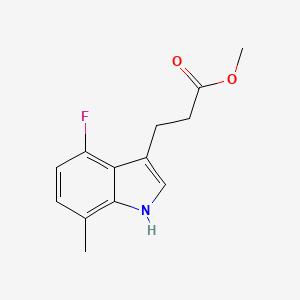
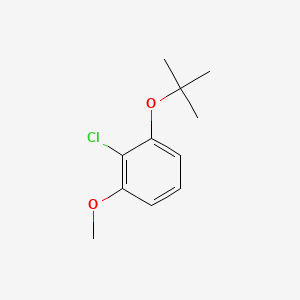
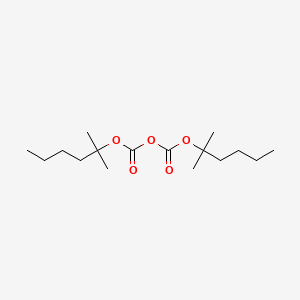
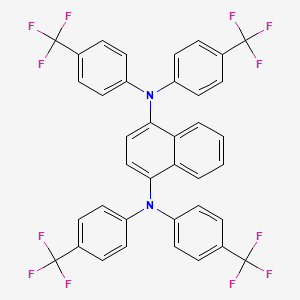

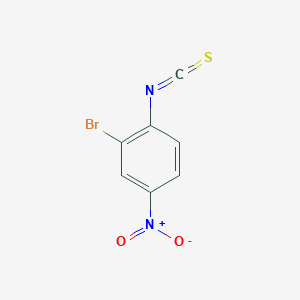
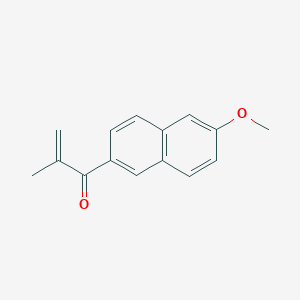
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
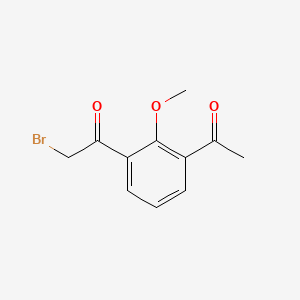


![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
